molecular formula C8H11ClN2O2 B1504177 (3-Methyl-4-nitrophenyl)methanamine hydrochloride CAS No. 1037397-91-3

(3-Methyl-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1504177
CAS No.: 1037397-91-3
M. Wt: 202.64 g/mol
InChI Key: RKFNWTQNFSVLQA-UHFFFAOYSA-N
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Description

“(3-Methyl-4-nitrophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1037397-91-3 . It has a molecular weight of 202.64 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 202.64 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNWTQNFSVLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680696
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037397-91-3
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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